

# "spectroscopic data of 4-Methyl-3-nitrobenzoic acid (NMR, IR, Mass Spec)"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349

[Get Quote](#)

## Spectroscopic Profile of 4-Methyl-3-nitrobenzoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-nitrobenzoic acid**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers and scientists in the fields of organic chemistry, analytical chemistry, and drug development.

## Spectroscopic Data Summary

The spectroscopic data for **4-Methyl-3-nitrobenzoic acid** is summarized below. These values are compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Methyl-3-nitrobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.4	s	1H	H-2
~8.1	d	1H	H-6
~7.6	d	1H	H-5
~2.6	s	3H	-CH <sub>3</sub>
~13.5	br s	1H	-COOH

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Methyl-3-nitrobenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~166	C=O (acid)
~150	C-NO <sub>2</sub>
~140	C-CH <sub>3</sub>
~135	C-H (aromatic)
~132	C-COOH
~125	C-H (aromatic)
~20	-CH <sub>3</sub>

Solvent: Not specified in the initial search results.[2]

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Methyl-3-nitrobenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-2500	Broad	O-H stretch (carboxylic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1530	Strong	N-O asymmetric stretch (nitro group)
~1350	Strong	N-O symmetric stretch (nitro group)
~1300	Medium	C-O stretch (carboxylic acid)
~900	Medium, Broad	O-H bend (out-of-plane, carboxylic acid dimer)

Sample Preparation: KBr disc or nujol mull.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Methyl-3-nitrobenzoic acid**

m/z	Relative Intensity	Assignment
181	High	[M] <sup>+</sup> (Molecular Ion)
164	High	[M-OH] <sup>+</sup>
135	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Low	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) via Gas Chromatography-Mass Spectrometry (GC-MS).[\[5\]](#)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like **4-Methyl-3-nitrobenzoic acid**.

## NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 5-10 mg of **4-Methyl-3-nitrobenzoic acid**.
- Dissolve the sample in approximately 0.7-1.0 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry vial.
- If any solid remains undissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 16 ppm.
- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> (δ ~2.50 ppm) is used as an internal standard.

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the <sup>1</sup>H frequency.

- Solvent: DMSO-d<sub>6</sub>.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak of DMSO-d<sub>6</sub> (δ ~39.52 ppm) is used as an internal standard.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Thin Solid Film Method:

- Place a small amount (a few milligrams) of **4-Methyl-3-nitrobenzoic acid** in a clean vial.
- Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.
- Deposit a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- Acquire a background spectrum of the empty spectrometer.
- Place the salt plate in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup>.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **4-Methyl-3-nitrobenzoic acid** (e.g., 1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

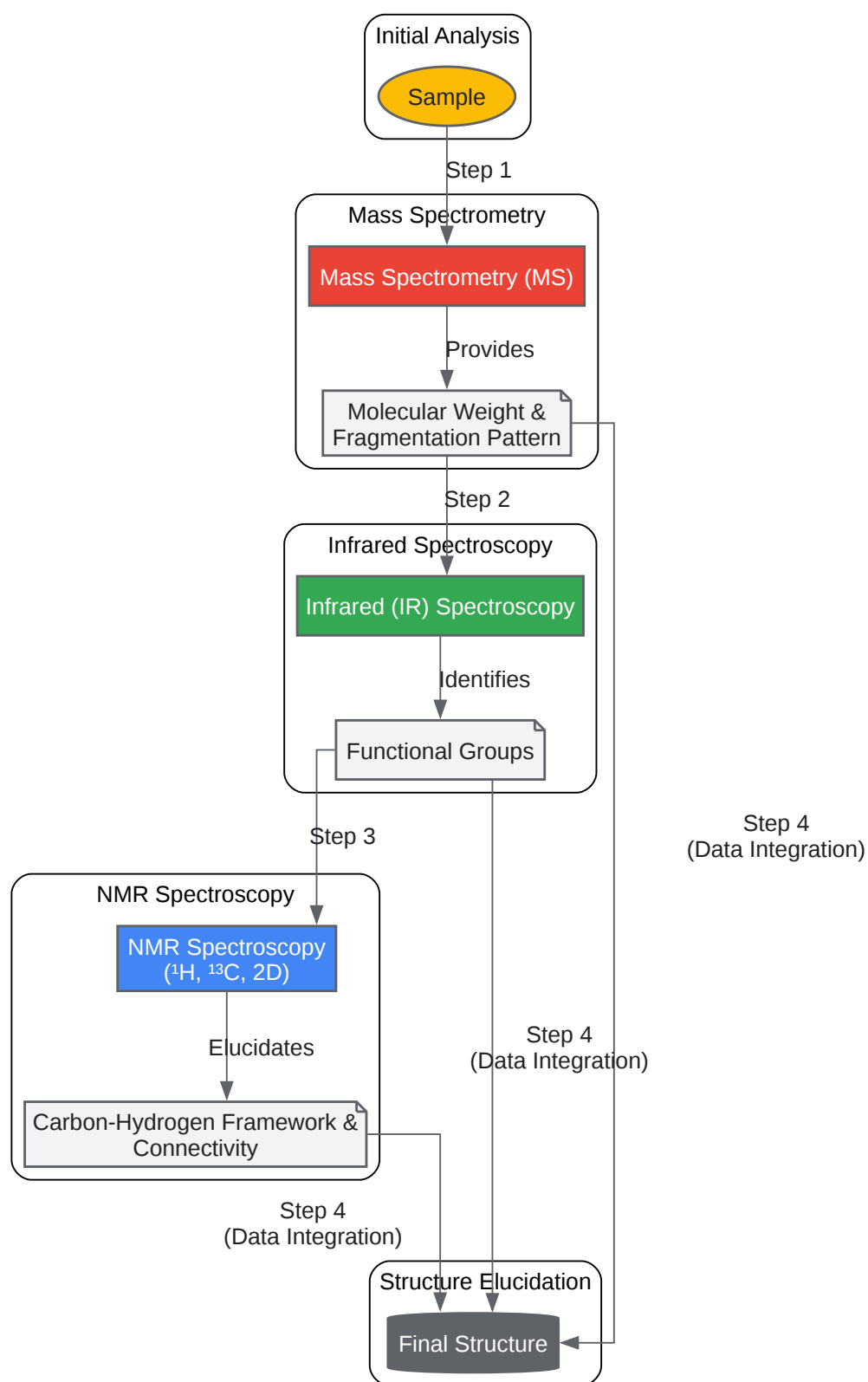
- For carboxylic acids, derivatization (e.g., to form a methyl ester or a trimethylsilyl ester) may be necessary to improve volatility and chromatographic peak shape. A common method is to react the acid with a derivatizing agent like diazomethane or BSTFA.

#### Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 50-500 amu.
  - Ion Source Temperature: 230°C.
  - Transfer Line Temperature: 280°C.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown organic compound, such as **4-Methyl-3-nitrobenzoic acid**.



[Click to download full resolution via product page](#)

*Workflow for Spectroscopic Characterization.*

This in-depth guide provides the essential spectroscopic data and methodologies for the analysis of **4-Methyl-3-nitrobenzoic acid**, serving as a valuable resource for its identification and characterization in a laboratory setting.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. Fourier transform infrared spectroscopy [bio-protocol.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- To cite this document: BenchChem. ["spectroscopic data of 4-Methyl-3-nitrobenzoic acid (NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181349#spectroscopic-data-of-4-methyl-3-nitrobenzoic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b181349#spectroscopic-data-of-4-methyl-3-nitrobenzoic-acid-nmr-ir-mass-spec)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)